molecular formula C6H13NO B1346502 (1-Methylpyrrolidin-3-yl)methanol CAS No. 5021-33-0

(1-Methylpyrrolidin-3-yl)methanol

Cat. No. B1346502
CAS RN: 5021-33-0
M. Wt: 115.17 g/mol
InChI Key: NPWMWLAPRVMNBN-UHFFFAOYSA-N
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Description

“(1-Methylpyrrolidin-3-yl)methanol” is a chemical compound with the linear formula C6H13NO . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “(1-Methylpyrrolidin-3-yl)methanol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “(1-Methylpyrrolidin-3-yl)methanol” is characterized by a five-membered pyrrolidine ring. The molecular formula is C6H13NO, and the molecular weight is 115.17 g/mol . The InChIKey of the compound is NPWMWLAPRVMNBN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Methylpyrrolidin-3-yl)methanol” include a molecular weight of 115.17 g/mol, an XLogP3-AA of 0, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The topological polar surface area is 23.5 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Methods The compound (1-Methylpyrrolidin-3-yl)methanol is synthesized through various innovative methods. Notably, the double reduction of cyclic sulfonamides leads to the formation of compounds similar to (1-Methylpyrrolidin-3-yl)methanol, such as (4S-Phenylpyrrolidin-2R-yl)methanol, through a process involving the stereoselective intramolecular Heck reaction and subsequent reduction steps (Evans, 2007). Additionally, the ring-methylation of pyrrole using supercritical methanol is another method contributing to the synthesis of similar compounds, showcasing the diverse ways these structures can be achieved (Kishida et al., 2010).

Structural and Catalytic Insights In the realm of molecular structure and catalysis, (1-Methylpyrrolidin-3-yl)methanol-related compounds have been studied extensively. For instance, the study of ferrocenylmethanols, which are structurally related to (1-Methylpyrrolidin-3-yl)methanol, has provided insights into their potential use in catalysis and ligand formation, enhancing our understanding of molecular interactions and structural dynamics (Labande et al., 2007).

Methanol: A Versatile Building Block

Catalysis and Synthesis Methanol serves as a versatile building block and solvent in organic synthesis. Its involvement in catalytic processes, such as the N-methylation of amines and the direct C–C coupling with allenes, underscores its importance in producing complex molecules. These reactions demonstrate methanol's role in creating a variety of compounds, from pharmaceuticals to higher alcohols with quaternary carbon centers (Sarki et al., 2021; Moran et al., 2011).

Biotechnological Applications The potential of methanol extends to biotechnological applications, where it is considered a promising substrate for the biological production of chemicals and fuels. Engineering methylotrophic bacteria to convert methanol into valuable metabolites exemplifies the innovative use of this simple molecule in bioprocess technology (Whitaker et al., 2017).

Safety And Hazards

The safety data sheet for “(1-Methylpyrrolidin-3-yl)methanol” indicates that it has acute toxicity when ingested .

Future Directions

Pyrrolidine compounds, such as “(1-Methylpyrrolidin-3-yl)methanol”, continue to be of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . Future research will likely focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(1-methylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMWLAPRVMNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304410
Record name (1-methylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpyrrolidin-3-yl)methanol

CAS RN

5021-33-0
Record name 5021-33-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5021-33-0
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Record name (1-methylpyrrolidin-3-yl)methanol
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Record name (1-methylpyrrolidin-3-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Zhai, J Sun, J Ji, L He, Y Gao, J Ji, Y Liu, Y Mu… - Russian Journal of …, 2022 - Springer
A series of new imidate derivatives of avibactam (diazabicyclooctane derivative) was prepared for their prospective β-lactamase inhibition activity. The compounds (VIIa–m) were …
Number of citations: 3 link.springer.com
SV Ryabukhin, DM Panov, DS Granat… - ACS Combinatorial …, 2014 - ACS Publications
One-pot variation of Castagnoli condensation, that is, reaction of cyclic anhydrides, amines, and aldehydes, has been developed as a combinatorial approach to 1,2-disubstituted 5-…
Number of citations: 32 pubs.acs.org

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